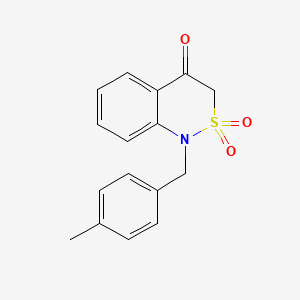

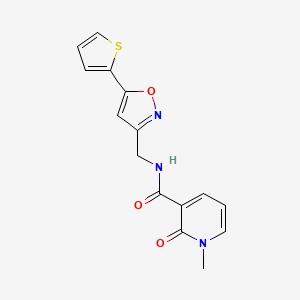

![molecular formula C8H6BrFN2 B2611997 3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine CAS No. 1263058-69-0](/img/structure/B2611997.png)

3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine” is a chemical compound with the CAS Number: 1263058-69-0 . It has a molecular weight of 229.05 . The compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines, including “this compound”. This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6BrFN2/c1-5-8(9)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3 . The compound has a yellow to brown solid physical form .Chemical Reactions Analysis

The compound has been involved in reactions with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-A]pyridine . It has also reacted with bromine and iodine, giving 3-halo-2-methyl-1H-imidazo[1,2-A]pyridinium trihalides .Scientific Research Applications

Synthesis and Chemical Properties

3-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine is a compound of interest in the field of organic chemistry, particularly in the synthesis of polyheterocyclic compounds and the exploration of their chemical properties. The compound serves as a precursor in various chemical reactions, contributing to the construction of complex molecular structures with potential applications in medicinal chemistry and materials science.

One notable application is in the synthesis of fluorescent properties. Imidazo[1,2-a]pyridines, including derivatives such as this compound, have been investigated for their luminescent properties. These compounds are important organic fluorophores used as biomarkers and photochemical sensors. The effect of substituents on the heterocycle and phenyl rings on luminescent properties has been studied, showing that certain modifications can enhance fluorescence intensity, making these derivatives valuable for applications requiring light emission (Velázquez-Olvera et al., 2012).

Catalytic Processes and Reactions

The compound's reactivity has been harnessed in catalytic processes, demonstrating the versatility of this compound in synthesizing novel organic materials. For example, copper-mediated aerobic oxidative synthesis utilizes pyridines and enamides to synthesize 3-bromo-imidazo[1,2-a]pyridines, showcasing the compound's role in facilitating the formation of new chemical entities under mild conditions (Zhou et al., 2016).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 3-bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are generally functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The direct functionalization of imidazo[1,2-a]pyridines, a class to which this compound belongs, is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Action Environment

It is generally recommended to handle such compounds in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . Therefore, the development of more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects, is necessary .

Properties

IUPAC Name |

3-bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-5-8(9)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMXNCTYBBEBTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=CC2=N1)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

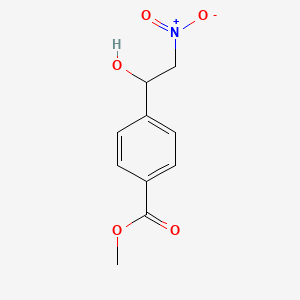

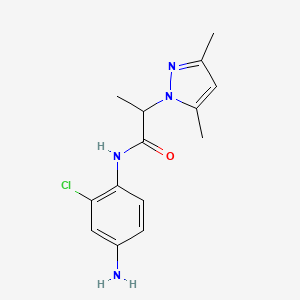

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2611917.png)

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2611918.png)

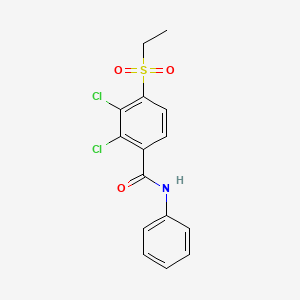

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2611919.png)

![2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2611922.png)

![3-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2611926.png)

![2,3,4,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2611928.png)

![(2E)-4-[(7-chloro-4-hydroxy-8-methylquinolin-3-yl)formamido]-N-methylbut-2-enamide](/img/structure/B2611930.png)

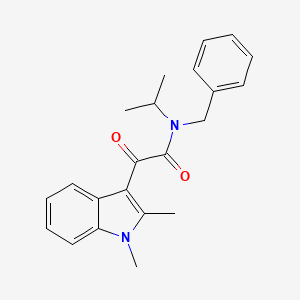

![(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid](/img/structure/B2611937.png)